Home > Products > Building Blocks P5813 > 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride - 1177341-15-9

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

Catalog Number: EVT-1609092
CAS Number: 1177341-15-9
Molecular Formula: C10H15ClN2O4
Molecular Weight: 262.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14N2O4. It belongs to the class of compounds known as isoxazoles, which are organic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Isoxazole derivatives have been found to have significant immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .


Synthesis Analysis

The synthesis of isoxazole derivatives has been a topic of interest in the field of drug discovery . The title compound is an intermediate for the synthesis of Leflunomide, an important anti-rheumatoid arthritis drug . In some studies, non-protected AMIA was applied in peptide synthesis .


Molecular Structure Analysis

In the molecular structure of “5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride”, an intramolecular C—H⋯O interaction is present . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Compound Description: AMIA is a novel unnatural β-amino acid with diverse biological activities. Research has focused on its potential use in solid-phase peptide synthesis as a building block for α/β-mixed peptides. []
  • Relevance: AMIA shares the isoxazole-4-carboxylic acid core structure with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. The key difference lies in the substitution at the 5-position of the isoxazole ring, with AMIA having an amino group (-NH2) and the target compound possessing a methyl group (-CH3). []

(E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester (27c)

  • Compound Description: 27c is a promising compound identified as an intestine-specific FXR partial agonist. It demonstrates improved FXR agonistic activity compared to fexaramine and shows potential for treating nonalcoholic steatohepatitis. []
  • Relevance: While 27c belongs to a different chemical class than 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a common structural element: a carboxylic acid ester. In 27c, it is a methyl ester linked to an acrylic acid moiety, whereas in the target compound, the carboxylic acid is directly attached to the isoxazole ring. []

α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)

  • Compound Description: AMPA is a well-known excitatory neurotransmitter that acts as an agonist at AMPA receptors. Its role in cerebral ischemia has been extensively studied, and selective AMPA/kainate antagonists show neuroprotective effects in animal models. []
  • Relevance: AMPA and 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride share a common isoxazole ring structure. While AMPA has a propionic acid side chain with an amino and hydroxy group at the α-carbon, the target compound features a carboxylic acid at the 3-position and a morpholin-4-ylmethyl group at the 4-position of the isoxazole ring. []

5-Methyl-2-methylenecyclopentanone-3-carboxylic acid (Sarkomycin analog)

  • Compound Description: This compound is a homolog of Sarkomycin, a naturally occurring antitumor antibiotic. It exhibits antitumor properties and is structurally related to Mannich bases derived from 5-methylcyclopentanone-3-carboxylic acid. []
  • Relevance: Although structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share the presence of a carboxylic acid moiety and a methyl group at the 5-position of their respective ring systems. The difference lies in the core structure, with the Sarkomycin analog featuring a cyclopentanone ring instead of an isoxazole ring. []

3-Methyl-4-arylmethylene isoxazole-5(4H)-one derivatives

  • Compound Description: This group of compounds represents a class of isoxazole derivatives synthesized using a novel pyridinium-based dicationic organic salt catalyst. []
  • Relevance: These derivatives share the isoxazole ring with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, but they differ in the substitution pattern. The derivatives possess an arylmethylene group at the 4-position and a carbonyl group at the 5-position, forming an isoxazol-5(4H)-one ring system. In contrast, the target compound has a carboxylic acid at the 3-position and a morpholin-4-ylmethyl group at the 4-position. []

5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide

  • Compound Description: This compound represents a novel class of Hsp90 inhibitors. Its salt forms, particularly the hydrochloride, tartrate, phosphate, and hemifumarate salts, have been studied for their pharmaceutical potential. []
  • Relevance: This compound shares a high degree of structural similarity with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. Both compounds feature an isoxazole-3-carboxylic acid core structure substituted with a morpholin-4-ylmethyl group at the 4-position. The key difference lies in the additional 5-(2,4-dihydroxy-5-isopropyl-phenyl) substituent and the ethylamide group replacing the carboxylic acid in the related compound. []

5-Methyl-4'-trifluoromethyl-isoxazol-4-carboxylate anilide

  • Compound Description: This compound, along with N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide, is investigated for its potential in treating immunological disorders. []
  • Relevance: This compound shares the isoxazole-4-carboxylic acid core structure with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. The differences lie in the 4' position of the phenyl ring, which has a trifluoromethyl group, and the presence of an anilide group instead of the carboxylic acid in the target compound. []

5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Compound Description: This compound's crystal structure reveals a dihedral angle of 56.64 (8)° between the phenyl and isoxazole rings, indicating their non-planar arrangement. The carboxylic acid group is almost coplanar with the isoxazole ring. []
  • Relevance: This compound shares a significant structural resemblance with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both featuring a 5-methylisoxazole-4-carboxylic acid core. The key difference lies in the absence of the 4-(morpholin-4-ylmethyl) substituent in this related compound. []

5-Methyl-isoxazole-4-carboxylic acid derivatives (Formula I)

  • Compound Description: These compounds, characterized by a specific chemical structure (formula I), are studied for their potential in treating eye diseases caused by immunological factors. []
  • Relevance: These derivatives share the 5-methyl-isoxazole-4-carboxylic acid core structure with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. The variation lies in the substituents at the 3-position of the isoxazole ring, which can include various alkyl, alkoxy, alkylthio, halogen, nitro, cyano, or alkoxycarbonyl groups, defining their specific pharmacological properties. []

(4S)-1-Methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366)

  • Compound Description: TA-6366 is a new ACE inhibitor with potent and long-lasting antihypertensive activity. It inhibits the angiotensin I (AT-I)-induced pressor response and lowers blood pressure in hypertensive rats. []
  • Relevance: While TA-6366 belongs to a different chemical class than 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a common structural element: a carboxylic acid hydrochloride moiety. []

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea (5)

  • Compound Description: This compound shows good inhibitory activity against D. cilaris and B. napu, suggesting potential herbicide applications. Its structure is characterized by a thiourea moiety linked to a pyrimidine ring and a 5-methylisoxazole group. []
  • Relevance: This compound shares the 5-methylisoxazole moiety with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. The difference lies in the 4-position substituent of the isoxazole ring, where this compound has a thiourea-linked 4,6-dimethylpyrimidin-2-yl group instead of the carboxylic acid and morpholin-4-ylmethyl group present in the target compound. []

8-Methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-1-cyclopropyl-4-oxo-1,4-dihydro-3-quinoline carboxylic acid hydrochloride monohydrate

  • Compound Description: This compound is a novel pharmaceutical salt with good water solubility, making it suitable for optimizing drug bioavailability. It represents a potential candidate for treating or preventing bacterial infections. []
  • Relevance: While structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a carboxylic acid hydrochloride moiety. []
  • Compound Description: This compound is a key intermediate in the synthesis of Rimonabant, an anti-obesity drug. []
  • Relevance: This compound, while belonging to the pyrazole class, shares a structural feature with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride: a carboxylic acid moiety at the 3-position of the heterocyclic ring. This suggests a potential common approach in their synthesis or pharmacological activity related to the carboxylic acid group. []

5-Methylenecyclopentanone-3-carboxylic acid

  • Compound Description: This compound is an isomer of Sarkomycin and displays significant antitumor and antibacterial properties. It has a methylene group at the 5-position of the cyclopentanone ring. []
  • Relevance: Although structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a carboxylic acid moiety. This common feature might contribute to similar pharmacological activities, even though they are based on different core structures. []

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate

  • Compound Description: This isoxazole derivative serves as a key intermediate in the synthesis of α-cyclopiazonic acid. Its synthesis involves reacting ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride. []
  • Relevance: This compound shares a close structural resemblance with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both featuring a 5-methylisoxazole ring with a carboxylate group at the 4-position. The difference lies in the 3-position substituent and the presence of an ethyl ester instead of a carboxylic acid in the target compound. []
  • Compound Description: This series of compounds was synthesized from 5-amino-3-methylisoxazole-4-carbonyl azide and evaluated for immunotropic activity. Some exhibited immunosuppressive effects, contrasting with previously described immunostimulatory analogs. []

3-Methyl-5-isoxazole carboxylic acid (MIC)

  • Compound Description: MIC exhibits efficacy in reducing plasma volume loss following thermal trauma in animal models. It demonstrates comparable effects to nicotinic acid but at lower doses and with longer duration. []
  • Compound Description: RTI-76 acts as an irreversible inhibitor of the dopamine transporter (DAT) binding in vitro. It demonstrates a dose-dependent effect on DAT binding and dopamine uptake in rat striatal tissue. []

4'-{2-Ethoxy-4-ethyl-5- [((S)-2-mercapto-4-methylpentanoylamino)methyl]-imidazol-1-ylmethyl}3'-fluoro-biphenyl-2-carboxylic acid

  • Compound Description: This compound represents a novel class of hypertension treatment. Its crystalline salt forms, particularly the hydrochloride salt, are investigated for their pharmaceutical properties. []
  • Relevance: While structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a common structural element: a carboxylic acid moiety. []

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives

  • Compound Description: This series of compounds exhibits potential anti-inflammatory activity, with some derivatives demonstrating comparable or superior efficacy to reference drugs like Indomethacin and Celecoxib. []
  • Relevance: While structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a carboxylic acid moiety. []
  • Compound Description: AMPA is a neurotransmitter that acts on AMPA receptors, playing a role in learning and memory. AMOA is a selective AMPA receptor antagonist that has been used as a lead compound for developing new antagonists. []
  • Relevance: Both AMPA and AMOA share the isoxazole ring structure with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. AMPA and AMOA have a propionic acid side chain attached to the isoxazole ring, while the target compound has a carboxylic acid directly attached to the ring. []

(3S,4aR,6S,8aR)-6-[[(2S)-2-Carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid (LY466195)

  • Compound Description: LY466195 is a potent and selective GLUK5 receptor antagonist, showing efficacy in preclinical models of migraine and persistent pain. It exhibits no contractile activity in the rabbit saphenous vein. []
  • Relevance: While structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a carboxylic acid moiety. []

6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

  • Compound Description: BIIB021, a synthetic HSP90 inhibitor, showed antitumor activity in preclinical models and was under development for breast cancer treatment. []
  • Relevance: While BIIB021 belongs to a different chemical class than 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a common structural element: an aromatic amine. This shared functionality highlights a potential common approach in their synthesis or a potential for similar pharmacological activities related to the amine group. []

Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate

  • Compound Description: This compound undergoes a base-catalyzed ring transformation to form 4-cyano-5-methyloxazol-2-ylacetic acid via a Beckmann rearrangement. This transformation highlights the potential for structural diversity arising from simple isoxazole derivatives. []
  • Relevance: This compound shares a significant structural similarity with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, possessing a 5-methylisoxazole-4-carboxylate core. The difference lies in the presence of an additional isoxazole ring linked to the 3-position and an ethyl ester group in this related compound. []

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl-2H-chromen-2-ones

  • Compound Description: This series of coumarin-substituted triazolo-thiadiazine derivatives incorporates a 5-methylisoxazole moiety. These compounds are synthesized using a multi-step procedure and are characterized by various spectroscopic techniques. []
  • Relevance: These derivatives share the 5-methylisoxazole moiety with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. The key difference lies in the linkage at the 4-position of the isoxazole ring. In these derivatives, the 4-position is connected to a triazolo-thiadiazine ring system further substituted with a coumarin group, while in the target compound, it's a morpholin-4-ylmethyl group. This structural variation may lead to distinct pharmacological profiles. []

Perampanel

  • Compound Description: Perampanel is a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist approved for treating focal seizures and primary generalized tonic-clonic seizures. []

5-Methyl-N-(substituted aryl) isoxazole-4-carboxamides

  • Compound Description: This series of isoxazole derivatives features a carboxamide group at the 4-position and various substituted aryl groups attached to the nitrogen atom. []
  • Relevance: These derivatives share the 5-methylisoxazole core with 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride. The main difference lies in the 4-position substituent of the isoxazole ring, where the derivatives have a carboxamide group linked to various substituted aryl groups, while the target compound has a carboxylic acid and a morpholin-4-ylmethyl group. This structural variation might contribute to different pharmacological activities and physicochemical properties. []

2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of Barnidipine hydrochloride, a calcium channel blocker used as an antihypertensive drug. []
  • Relevance: While structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a carboxylic acid ester moiety. This common feature highlights a potential common approach in their synthesis or a possible similarity in certain pharmacological activities related to the carboxylic acid group. []

1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate (Ritonavir)

  • Compound Description: Ritonavir, a protease inhibitor, is an antiviral medication primarily used alongside other medications to treat HIV/AIDS. []
  • Relevance: While Ritonavir belongs to a different chemical class than 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, both compounds share a common structural element: a carbamate group. []
  • Compound Description: These series of compounds are investigated for their potential to inhibit interleukin-4 gene expression, suggesting possible applications in treating allergies, asthma, and other inflammatory conditions. []
  • Relevance: While structurally distinct from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, these derivatives share a common element: a carboxylic acid ester moiety. This shared functionality highlights a potential common approach in their synthesis or a possible similarity in certain pharmacological activities related to the carboxylic acid group. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas

  • Compound Description: This group of compounds was designed and synthesized as potential anticancer agents. Several derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. []
  • Relevance: While structurally different from 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, the presence of a urea moiety in these derivatives highlights a potential common approach in their synthesis or a possible similarity in certain pharmacological activities related to this specific functional group. []
Overview

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a chemical compound notable for its unique structural features, which include an isoxazole ring and a morpholine moiety. This compound is of significant interest in scientific research, particularly in medicinal chemistry and drug discovery, due to its potential biological activities and applications.

Source

This compound can be synthesized through various chemical methods, primarily involving the formation of the isoxazole ring and the introduction of the morpholine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Classification

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride belongs to the class of isoxazole derivatives, which are heterocyclic compounds containing an isoxazole ring. These compounds are often studied for their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride typically involves several key steps:

  1. Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving precursors like β-keto esters and hydroxylamine.
  2. Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where a morpholine derivative reacts with the isoxazole intermediate.
  3. Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
  4. Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Technical Details

The synthesis can be fine-tuned by adjusting reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Environmentally friendly methods have also been explored to minimize waste and improve efficiency in synthesizing isoxazole derivatives .

Molecular Structure Analysis

Structure

The molecular formula for 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is C10H14N2O3·HCl. Its structure features:

  • An isoxazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms).
  • A carboxylic acid functional group.
  • A morpholine side chain attached to the isoxazole.

Data

The compound's molecular weight is approximately 232.69 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids or ketones.
  2. Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions can occur at various sites on the molecule, allowing for further derivatization.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate under acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride typically in anhydrous ether.
  • Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide .
Mechanism of Action

The mechanism of action for 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific biological targets:

  1. Binding to Enzymes: It may inhibit or modulate enzymes involved in metabolic pathways.
  2. Interacting with Receptors: The compound could bind to cellular receptors, altering signal transduction pathways.
  3. Modulating Gene Expression: It may affect gene expression related to various biological processes, contributing to its potential therapeutic effects .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Generally soluble in water due to the presence of the hydrochloride salt.

Chemical Properties

Chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: It may react with strong oxidizing agents or bases due to the presence of functional groups.

Relevant analyses such as melting point determination, solubility tests, and spectral analysis (NMR, IR) are essential for characterizing this compound accurately.

Applications

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has several scientific uses:

  1. Chemistry: It serves as a building block in organic synthesis and a reagent in various chemical reactions.
  2. Biology: The compound has been studied for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: It is investigated for therapeutic effects and as a lead compound in drug discovery initiatives.
  4. Industry: Utilized in developing new materials and as an intermediate in synthesizing other chemical compounds .

Properties

CAS Number

1177341-15-9

Product Name

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride

Molecular Formula

C10H15ClN2O4

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C10H14N2O4.ClH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H

InChI Key

LYBWVLJLPRHPPM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Cl

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.